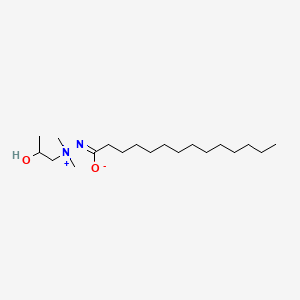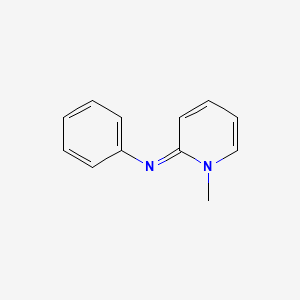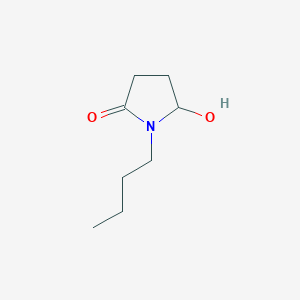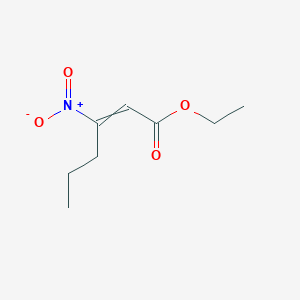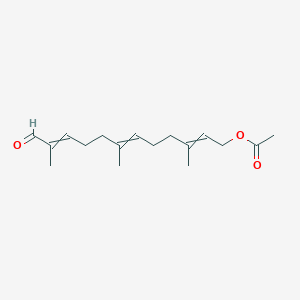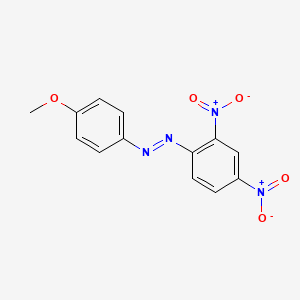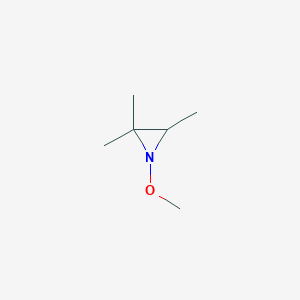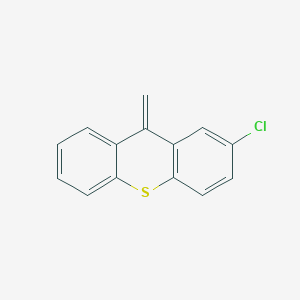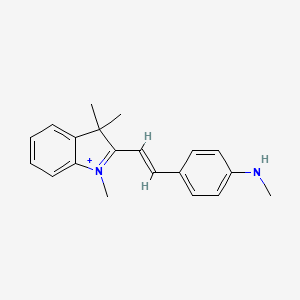
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- is a synthetic organic compound belonging to the class of indolium salts. This compound is known for its vibrant color and is often used as a dye in various applications. Its structure consists of an indolium core with various substituents that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- typically involves the condensation of an indole derivative with an appropriate aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the indolium salt. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.
科学的研究の応用
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical assays and analytical techniques due to its vibrant color and stability.
Biology: Employed in biological staining to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that target cancer cells.
Industry: Utilized in the manufacturing of colored materials, such as textiles and plastics, due to its strong and stable coloration.
作用機序
The mechanism of action of 3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- involves its interaction with molecular targets through various pathways:
Photodynamic Activation: When exposed to light, the compound can generate reactive oxygen species that induce cell damage and apoptosis, making it useful in photodynamic therapy.
Binding to Biomolecules: The compound can bind to specific biomolecules, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
3H-Indolium, 1,3,3-trimethyl-2-(2-(2-methyl-1H-indol-3-yl)ethenyl)-: Another indolium salt with similar structural features but different substituents.
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(dimethylamino)phenyl)ethenyl)-: Similar compound with a dimethylamino group instead of a methylamino group.
Uniqueness
3H-Indolium, 1,3,3-trimethyl-2-(2-(4-(methylamino)phenyl)ethenyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
42279-64-1 |
|---|---|
分子式 |
C20H23N2+ |
分子量 |
291.4 g/mol |
IUPAC名 |
N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C20H22N2/c1-20(2)17-7-5-6-8-18(17)22(4)19(20)14-11-15-9-12-16(21-3)13-10-15/h5-14H,1-4H3/p+1 |
InChIキー |
DOWVWNCXOCYDKJ-UHFFFAOYSA-O |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)NC)C)C |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)NC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



